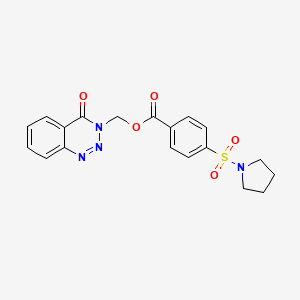

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

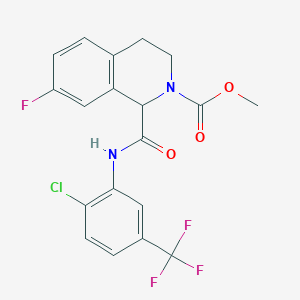

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is likely to be an organic compound containing a benzotriazine ring, which is a type of heterocyclic compound . The benzotriazine ring is fused with a pyrrolidine ring, another type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzotriazine ring and the pyrrolidine ring would contribute to the complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in acylation reactions .Aplicaciones Científicas De Investigación

α-Glucosidase Inhibition

The compound has been investigated for its α-glucosidase inhibition activity, which is crucial for managing diabetes mellitus. Current drugs like Acarbose, Voglibose, and Miglitol have side effects, prompting the search for novel inhibitors. The synthesized 1,2,3-benzotriazin-4(3H)-one sulfonamides demonstrated potent inhibition. Notably, compound 5c with a dimethyl substituent exhibited superior activity compared to Acarbose .

RORγt Modulation

Although not directly related to the compound, understanding its structure can inform the design of new molecules. For instance, bicyclic sulfonamides have been explored as RORγt modulators. While some compounds show excellent potency, undesirable activity against pregnane X receptor (PXR) may need optimization .

Solid Phase Peptide Synthesis

The compound’s 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters have been utilized in solid-phase peptide synthesis. Their ionization by resin-bound amines serves as a useful indicator of acylation reactions during peptide assembly .

Anti-Inflammatory and Analgesic Activities

Derivatives based on the compound’s structure have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results .

Macrocyclic Polyamine Derivatives

The compound’s O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) has been used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives. These derivatives vary in linker length and find applications in drug discovery .

Mecanismo De Acción

Benzotriazinones

The benzotriazinone moiety in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common structural feature in many bioactive compounds . Benzotriazinones have been shown to have a variety of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects .

Sulfonylbenzoates

The sulfonylbenzoate group in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common feature in many pharmaceuticals and bioactive compounds. Sulfonylbenzoates are known for their potential as therapeutic agents, particularly as anti-inflammatory and antibacterial agents .

Pyrrolidines

The pyrrolidine ring in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common structural feature in many natural products and pharmaceuticals. Pyrrolidines are known for their wide range of biological activities, including acting on the central nervous system .

Safety and Hazards

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c24-18-16-5-1-2-6-17(16)20-21-23(18)13-28-19(25)14-7-9-15(10-8-14)29(26,27)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQLFWJXUROQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)

![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)

![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)

![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)